molecular formula C9H12O3S B3141976 4-(Isopropylsulfonyl)phenol CAS No. 494794-53-5

4-(Isopropylsulfonyl)phenol

Cat. No. B3141976
CAS RN: 494794-53-5
M. Wt: 200.26 g/mol
InChI Key: YPEFHWAPVJSBBU-UHFFFAOYSA-N
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Description

“4-(Isopropylsulfonyl)phenol” is a versatile chemical compound used in various scientific research applications. Its unique properties make it valuable for drug synthesis, organic transformations, and material science studies. It is also known as 4-(Propan-2-ylsulfonyl)phenol .


Synthesis Analysis

Phenols can be synthesized through several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones . A mild, green, and highly efficient protocol was developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol .


Molecular Structure Analysis

Phenolic compounds can be described as compounds that contain a phenol moiety. Phenol itself is a benzene ring that is substituted with a hydroxyl group .


Chemical Reactions Analysis

Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . An indirect electrochemical protocol for the electroanalytical detection of phenols has been presented .


Physical And Chemical Properties Analysis

The chemical structure of phenols has consequences for their physical properties, such as values of melting and boiling points, solubility in water, pKa, and Log P .

Scientific Research Applications

Hydrogenation of Lignin-Derived Phenol

4-(Isopropylsulfonyl)phenol can be used in the hydrogenation of lignin-derived phenol to KA oil, a mixture of cyclohexanone (K) and cyclohexanol (A). This process is attractive yet challenging in the sustainable upgrading of biomass derivatives under mild conditions . The catalyst used for this process, Pt/NiO@MIL-101, achieves catalytic phenol hydrogenation to KA oils of tunable K/A ratios and good reusability under room temperature and atmospheric hydrogen pressure .

Synthesis of Polymers Containing a Sulfonic Group

4-(Isopropylsulfonyl)phenol can be used in the synthesis of polymers containing a sulfonic group. These polymers, known as polysulfones, are a class of condensation heterochain polymers containing sulfonic groups (‒SO 2 –) in the main chain . Aromatic polysulfones, which are the most widely practically applied, show high thermal resistance and strength properties in a wide range of temperatures .

Drug Synthesis

4-(Isopropylsulfonyl)phenol is a versatile chemical compound used in various scientific research applications, including drug synthesis. Its unique properties make it valuable for creating new pharmaceutical compounds.

Organic Transformations

4-(Isopropylsulfonyl)phenol can also be used in organic transformations. Its unique chemical structure allows it to participate in a variety of reactions, making it a valuable tool in the field of organic chemistry.

Material Science Studies

In material science, 4-(Isopropylsulfonyl)phenol can be used in the study of new materials. Its unique properties can influence the characteristics of the materials it is incorporated into, leading to the development of novel materials with improved properties.

High-Performance Polymers

4-(Isopropylsulfonyl)phenol can be used in the synthesis of high-performance polymers . These polymers are developed for application in conditions of high operating temperatures, high mechanical loading, aggressive chemical media, and high-energy radiation .

Mechanism of Action

Target of Action

Phenol, a related compound, is known to be a potent proteolytic agent . It is active against a wide range of micro-organisms including some fungi and viruses .

Mode of Action

Phenol, in concentrations of 5% to 7%, dissolves tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect

Biochemical Pathways

Phenolic compounds are known to be involved in the shikimate pathway for the biosynthesis of phenolic acids . They also play a role in the biosynthesis of flavonoids and anthocyanins . Phenolic compounds are secondary metabolites of plants and their biosynthesis is usually linked with metabolic pathways of primary metabolites such as sugars or amino acids .

Pharmacokinetics

Polyphenols, a class of compounds that includes phenol, are known to have low oral bioavailability as they are extensively metabolized by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . The bioavailability and pharmacodynamic action of the polyphenol and its metabolites are dependent on the interaction between the transporter proteins, metabolic enzymes, gut microbiota, host factors, source, and properties of the polyphenol .

Result of Action

Phenolic compounds are known to have numerous biological effects . They are associated with lower prevalence of chronic ailments, such as diabetes, cardiovascular diseases, and cancer .

Action Environment

It is known that the phenylpropanoid biosynthetic pathway, which produces phenolic compounds, is activated under abiotic stress conditions (drought, heavy metal, salinity, high/low temperature, and ultraviolet radiations) resulting in accumulation of various phenolic compounds .

Safety and Hazards

Phenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation .

Future Directions

The application potential of “4-(Isopropylsulfonyl)phenol” is vast and promising. The development of alternative phenol sources is imperative to achieve sustainable production and promote environmental sustainability in the field of polymer chemistry .

properties

IUPAC Name

4-propan-2-ylsulfonylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c1-7(2)13(11,12)9-5-3-8(10)4-6-9/h3-7,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEFHWAPVJSBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Isopropylsulfonyl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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